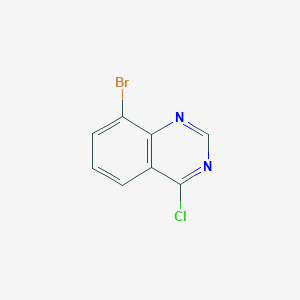

8-Bromo-4-chloroquinazoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMDCMMESVPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559799 | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-72-2 | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-4-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies Towards 8 Bromo 4 Chloroquinazoline

Precursor Synthesis for 8-Bromo-4-chloroquinazoline Scaffolds

The foundational step in synthesizing this compound is the construction of the quinazolinone precursor. This typically involves the synthesis of a substituted anthranilamide followed by a cyclization reaction.

Synthesis of Substituted Anthranilamide Intermediates

The journey to this compound often begins with anthranilamide. To introduce the bromo substituent at the desired 8-position of the final product, a brominated anthranilamide is required. A common strategy involves the direct bromination of anthranilamide. For instance, the reaction of anthranilamide with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) can yield 2-amino-5-bromobenzamide. nih.gov This reaction is typically carried out at room temperature. nih.gov

Alternatively, starting from 2-aminobenzoic acid, cyclization, nitration, and subsequent halogenation can lead to the desired substituted intermediate. researchgate.net The choice of starting material and brominating agent can be influenced by factors such as availability, cost, and desired regioselectivity.

Cyclization Reactions to Form Quinazolinone Precursors

With the appropriately substituted anthranilamide in hand, the next step is the formation of the quinazolinone ring system. Several methods exist for this crucial cyclization step.

One of the most established methods is the Niementowski quinazolinone synthesis , which involves the condensation of an anthranilic acid derivative with an amide at elevated temperatures. arabjchem.org A variation of this involves the reaction of a substituted anthranilamide with an aldehyde. For example, the cyclocondensation of a halogenated anthranilamide with benzaldehyde, followed by dehydrogenation, can yield the corresponding quinazolin-4(3H)-one. nih.gov This reaction is often promoted by an oxidizing agent like iodine. nih.gov

Another effective approach is the reaction of anthranilamide with formamidine (B1211174) acetate (B1210297) in a high-boiling solvent like ethylene (B1197577) glycol monomethyl ether or formamide (B127407) itself at elevated temperatures. arabjchem.orgresearchgate.net This one-pot reaction directly furnishes the quinazolin-4(3H)-one core.

More contemporary methods utilize microwave irradiation to accelerate the reaction between anthranilamides or anthranilic acids and amides, often achieving completion in a matter of minutes. ijprajournal.com Additionally, catalyst-free methods involving the direct heating of an aldehyde and anthranilamide in air have been developed, offering an environmentally friendly route to 2-substituted 4(3H)-quinazolinones. google.com In some cases, the reaction is carried out in a recyclable solvent like dimethyl sulfoxide. google.com

The choice of cyclization method depends on the specific substituents on the anthranilamide and the desired substitution pattern on the final quinazolinone. For instance, reacting 2-aminoaryl esters with aryl isocyanates can produce 3-substituted quinazolinediones. arabjchem.org

Chlorination and Bromination Reactions for Targeted Halogenation

Once the quinazolinone precursor is synthesized, the next critical phase involves the introduction of the chloro and bromo groups at the desired positions of the quinazoline (B50416) core.

Regioselective Halogenation Strategies for the Quinazoline Core

Achieving regioselective halogenation, particularly at the 8-position with bromine, is a key challenge. While direct bromination of the quinazolinone core is possible, it can lead to a mixture of products. A more controlled approach involves starting with a pre-brominated precursor, as described in section 2.1.1.

For the introduction of other halogens, palladium-catalyzed C-H bond activation has emerged as a powerful tool for the ortho-halogenation of quinazolinone scaffolds. nih.govresearchgate.net This method often employs N-halosuccinimides as the halogen source and demonstrates high chemo- and regioselectivities. nih.govresearchgate.net While this is a general strategy for quinazolinones, the specific application to achieve 8-bromo substitution would depend on the directing group effects of the existing substituents.

Enzymatic halogenation offers another avenue for regioselective functionalization. Flavin-dependent halogenases have been shown to catalyze the atroposelective halogenation of 3-aryl-4(3H)-quinazolinones, highlighting the potential for biocatalytic approaches to achieve specific halogenation patterns. chemrxiv.org

Conversion of Quinazolinone Precursors to 4-Chloroquinazoline (B184009) Derivatives

The conversion of the 4-oxo group of the quinazolinone precursor to a 4-chloro substituent is a standard transformation in quinazoline chemistry. This is typically achieved by treating the quinazolinone with a chlorinating agent.

Commonly used reagents for this purpose include thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF), and phosphoryl chloride (POCl₃). researchgate.netgoogle.com The reaction with thionyl chloride is usually carried out at reflux. researchgate.net Another effective chlorinating system is a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.gov

The resulting 4-chloroquinazoline is a versatile intermediate, as the chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Optimization of Reaction Conditions and Yields for this compound Synthesis

For the precursor synthesis , the choice of solvent and catalyst can significantly impact the yield and reaction time. For instance, in the cyclization of anthranilamides with aldehydes, the use of copper chloride as a catalyst in refluxing ethanol (B145695) has been shown to be effective. researchgate.net Microwave-assisted synthesis has also been demonstrated to dramatically reduce reaction times and improve yields in the formation of the quinazolinone ring. ijprajournal.com

In the chlorination step , the choice of chlorinating agent and reaction conditions is crucial. While thionyl chloride and phosphoryl chloride are effective, they are harsh reagents. Milder conditions, such as the use of Cl₃CCN/PPh₃, can be advantageous for sensitive substrates. nih.gov The addition of a soluble halide salt, such as tetramethylammonium (B1211777) chloride, can accelerate the halogenation reaction when using thionyl chloride. google.com

The optimization process often involves screening different solvents, temperatures, reaction times, and catalyst systems. For example, in the synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilamide and aldehydes, various catalysts like p-toluenesulfonic acid have been employed to promote the cyclocondensation. researchgate.net

Below is a table summarizing various synthetic approaches to quinazolinone precursors:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Anthranilamide, Benzaldehyde | CuCl₂, refluxing ethanol | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one, then 2-Phenylquinazolin-4(3H)-one | nih.govresearchgate.net |

| Anthranilic acid, Formamidine acetate | Ethylene glycol monomethyl ether, 95–130 °C | Quinazolin-4-one | arabjchem.org |

| Anthranilamide, Aldehyde | Air, heat | 2-Substituted 4(3H)-quinazolinone | google.com |

| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasonic irradiation, one-pot | 3-Substituted 2-methylquinazolin-4(3H)-one | nih.gov |

| 2-Amino-5-bromobenzamide, Benzaldehyde | I₂, cyclocondensation and dehydrogenation | 6-Bromo-2-phenylquinazolin-4(3H)-one | nih.gov |

Innovative Synthetic Approaches to this compound

The preparation of this compound typically begins with the corresponding quinazolinone precursor, 8-bromoquinazolin-4(3H)-one. The transformation of the 4-oxo group to a 4-chloro substituent is a critical step, enabling subsequent nucleophilic substitution reactions at this position. While traditional methods for this conversion exist, recent research has focused on developing more efficient, one-pot, and environmentally benign methodologies.

One innovative approach involves the direct chlorination of 8-bromoquinazolin-4(3H)-one using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common reagent for this purpose, often used in refluxing conditions. The reaction proceeds by converting the tautomeric hydroxypyrimidine form of the quinazolinone into the desired 4-chloroquinazoline.

Table 1: Synthesis of 4-Chloroquinazolines from Quinazolin-4(3H)-ones

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Quinazolin-4(3H)-one derivatives | SOCl₂, reflux, 4 hr | 4-Chloroquinazoline derivatives | Not specified | researchgate.net |

Another innovative strategy is the application of microwave-assisted synthesis. Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of related halo-quinazolines. For instance, the N-arylation of 4-chloroquinazolines has been efficiently achieved using microwave heating, suggesting that the initial chlorination step could also be expedited through this technology. nih.gov This approach offers a greener alternative to conventional heating methods, often leading to cleaner reactions and reduced energy consumption.

Furthermore, advancements in one-pot synthesis methodologies present a promising avenue for the efficient production of this compound. A one-pot, three-component reaction for the synthesis of substituted 3,4-dihydroquinazolines has been reported, showcasing the potential for domino reactions in building the quinazoline core. acs.org While not directly applied to the synthesis of this compound, this strategy could be adapted, potentially starting from a suitably substituted aniline (B41778) derivative to construct the brominated quinazoline ring and introduce the chloro-substituent in a single, efficient sequence.

Table 2: Research Findings on Related Quinazoline Syntheses

| Synthetic Approach | Key Features | Potential Application to this compound | Reference |

| One-Pot Three-Component Reaction | Efficient assembly of the quinazoline core from simple precursors. | Adaptation of the method could allow for the direct synthesis of the brominated and chlorinated scaffold. | acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields for N-arylation of 4-chloroquinazolines. | Potential to accelerate the chlorination of 8-bromoquinazolin-4(3H)-one. | nih.gov |

| Synthesis from Substituted Anthranilic Acid | Formation of the quinazoline ring followed by chlorination. | A plausible route starting from 2-amino-3-bromobenzoic acid. | jst.go.jp |

Chemical Reactivity and Derivatization of 8 Bromo 4 Chloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position of 8-Bromo-4-chloroquinazoline

Reactivity with Amines and Substituted Anilines

The reaction of this compound with amines and substituted anilines is a well-established method for the synthesis of 4-aminoquinazoline derivatives. nih.govbeilstein-journals.org These reactions typically proceed under mild conditions, often by refluxing in a polar aprotic solvent such as isopropanol (B130326) or acetonitrile (B52724). researchgate.net The nucleophilicity of the amine plays a significant role in the reaction rate, with more electron-rich amines reacting more readily. nih.govbeilstein-journals.org

For instance, the reaction of 4-chloroquinazolines with primary aliphatic amines or hydroxy-substituted anilines proceeds efficiently to yield the corresponding 4-aminoquinazolines. nih.govbeilstein-journals.org However, reactions involving less nucleophilic (electron-poor) anilines may require longer reaction times or harsher conditions to achieve good yields. nih.govbeilstein-journals.org The use of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction. researchgate.net

A variety of substituted anilines have been successfully coupled with 4-chloroquinazolines, demonstrating the versatility of this reaction. researchgate.netchim.it The electronic properties of the substituents on the aniline (B41778) ring can influence the reaction outcome.

Microwave-Mediated N-Arylation Strategies

To overcome the limitations associated with conventional heating, such as long reaction times and lower yields with less reactive amines, microwave-assisted synthesis has emerged as a powerful tool for the N-arylation of 4-chloroquinazolines. nih.govfrontiersin.orgresearchgate.netnih.gov Microwave irradiation can significantly accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields. nih.govresearchgate.net

Microwave-mediated N-arylation of 4-chloroquinazolines has been shown to be highly efficient for a wide range of anilines, including those bearing both electron-donating and electron-withdrawing groups. nih.govbeilstein-journals.org This methodology often provides a cleaner reaction profile with simpler work-up procedures. frontiersin.orgnih.gov For example, a library of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines was rapidly and efficiently synthesized using a microwave-mediated protocol in a mixture of THF and water. nih.gov

The use of microwave irradiation has also proven effective in cases where conventional methods fail. For instance, the reaction of 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline was inefficient under various conventional conditions but afforded the desired product in high yield using a microwave-mediated base-free amination strategy. nih.gov

Metal-Catalyzed Cross-Coupling Reactions on the this compound Framework

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for the construction of carbon-carbon bonds in organic synthesis. The this compound scaffold provides two distinct reaction sites for such transformations, allowing for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective coupling.

The carbon-bromine bond at the C-8 position is generally more reactive than the carbon-chlorine bond at the C-4 position in palladium-catalyzed cross-coupling reactions under standard conditions. nih.gov This difference in reactivity is based on the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This allows for the selective Suzuki-Miyaura coupling at the C-8 position while leaving the C-4 chlorine atom available for subsequent transformations.

For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines have been shown to undergo selective reactions. nih.gov While Sonogashira coupling occurs at the C-4 position, this highlights the tunability of the reaction conditions to favor substitution at a specific site.

While the C-Br bond is typically more reactive, the C-Cl bond at the C-4 position of the quinazoline (B50416) ring is activated towards palladium-catalyzed cross-coupling due to the α-nitrogen effect. nih.govnih.gov This activation can sometimes lead to preferential or exclusive coupling at the C-4 position, even in the presence of a C-Br bond.

The selectivity of the Suzuki-Miyaura reaction can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For example, the use of specific catalyst systems can favor the coupling at the C-4 position. Research has shown that the Suzuki-Miyaura cross-coupling of 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline with arylboronic acids under microwave irradiation resulted in exclusive monosubstitution at the C-4 position. researchgate.net Similarly, the coupling of 4-chloro-2-trichloromethylquinazoline with arylboronic acids also proceeded at the C-4 position. nih.gov

This selective reactivity allows for a modular approach to the synthesis of polysubstituted quinazolines. One can first perform a Suzuki-Miyaura coupling at the C-4 position, followed by a subsequent coupling reaction at the C-8 position, or vice versa, by carefully tuning the reaction conditions.

Regioselectivity and Orthogonal Functionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com In the case of di- or trihalogenated quinazolines, the regioselectivity of the reaction is of paramount importance for controlled synthesis. While the typical reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling is C-I > C-Br >> C-Cl, the quinazoline scaffold presents a unique case. nih.gov Theoretical calculations have shown that the bond dissociation energy of the C(4)-Cl bond is higher than that of the C-Br bond. mdpi.com However, the C4-position is highly activated towards substitution due to the α-nitrogen effect, where the nitrogen atom at position 3 influences the electronic properties of the adjacent carbon. nih.govmdpi.com This electronic activation often leads to preferential reaction at the C4-position over the C8-bromo position in Suzuki-Miyaura couplings.

For instance, in the case of 2-aryl-6,8-dibromo-4-chloroquinazolines, initial attempts at selective Suzuki-Miyaura coupling at a single position were challenging. Reactions with arylboronic acids often resulted in di-coupled products at both the C6 and C8 positions, even when using a limited amount of the boronic acid, indicating a lack of selectivity between the two bromine-substituted positions. nih.gov

However, sequential functionalization strategies have been developed to achieve orthogonal derivatization. This involves a multi-step, one-pot process that leverages the different reactivities of the halogen substituents. For example, a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline can first undergo amination at the C4 position. nih.gov Following this, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C8-iodo position, leaving the C6-bromo position intact for a subsequent, different cross-coupling reaction. nih.gov This sequential approach allows for the controlled introduction of different aryl groups at specific positions on the quinazoline ring. nih.govresearchgate.net

The development of new boron reagents also plays a role in achieving orthogonal functionalization in Suzuki-Miyaura reactions, allowing for directed coupling through the modulation of the boron moiety's reactivity. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another key method for functionalizing this compound.

Alkynylation at Different Positions of the this compound Core

Similar to Suzuki-Miyaura coupling, the Sonogashira reaction on halogenated quinazolines exhibits site selectivity. The C4-chloro position is highly activated and is the preferred site for alkynylation. mdpi.comresearchgate.net For example, the Sonogashira cross-coupling of 2-aryl-6,8-dibromo-4-chloroquinazolines with various terminal acetylenes, such as phenylacetylene, 2-ethynylpyridine, and 3-butyn-2-ol, occurs exclusively at the C4 position, yielding 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline derivatives in moderate to good yields (53-72%). nih.govmdpi.com This selective reaction is typically carried out at room temperature using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst in the presence of a base like cesium carbonate. nih.govmdpi.com

The increased reactivity of the C4-Cl bond is attributed to the α-nitrogen effect, which makes this position more susceptible to oxidative addition of the palladium catalyst. mdpi.com

Sequential Cross-Coupling Strategies

The product of a selective Sonogashira reaction at the C4 position, a 2-aryl-6,8-dibromo-4-(alkynyl)quinazoline, is an excellent substrate for further functionalization. nih.gov The remaining two bromine atoms at the C6 and C8 positions can then undergo subsequent cross-coupling reactions. nih.gov

One-pot, multi-step sequential reactions have been successfully employed. For instance, after an initial amination of a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline at the C4 position, a Sonogashira coupling can be performed selectively at the C8-iodo position. mdpi.com This can then be followed by a Stille or another Suzuki-Miyaura coupling at the C6-bromo position, allowing for the synthesis of unsymmetrical, poly-substituted 4-(arylamino)quinazolines. nih.gov This strategy highlights the utility of this compound and its analogs in creating a diverse library of complex molecules. nih.govresearchgate.net

Heck and Stille Cross-Coupling Reactions with this compound

The Heck and Stille reactions provide additional avenues for the functionalization of the this compound core, although they are less commonly reported compared to Suzuki-Miyaura and Sonogashira couplings. nih.govnrochemistry.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. masterorganicchemistry.comorganic-chemistry.org In the context of halogenated quinazolines, the Heck reaction has been applied to synthesize poly-carbosubstituted derivatives. nih.gov Similar to other cross-coupling reactions, the C4-chloro position of a bromo-chloro substituted quinazoline is generally more reactive. nih.gov For example, the Heck coupling of 6-bromo-2,4-dichloroquinazoline (B10380) with an alkene partner resulted in a mixture of the C4-substituted product (47%) and the C6-substituted product (16%), demonstrating the preferential reactivity of the C4 position. nih.gov

The Stille reaction , which couples an organotin compound with an organic halide, has also been used for the synthesis of polysubstituted quinazolines. nih.gov Attempts to achieve monosubstitution via Stille coupling with 6-bromo-2,4-dichloroquinazoline have resulted in a mixture of the major C4-coupled product and the minor C6-coupled product. nih.gov This again underscores the heightened reactivity of the C4 position.

Influence of Alpha-Nitrogen Effect on C-X Bond Reactivity in Cross-Coupling

The regioselectivity observed in cross-coupling reactions of this compound and related di- and trihalogenated quinazolines is significantly influenced by the alpha-nitrogen effect . mdpi.comnih.gov This electronic effect renders the C4 position of the quinazoline ring highly activated and more susceptible to nucleophilic attack and oxidative addition of palladium catalysts, which is the initial step in most cross-coupling reaction cycles. mdpi.comnih.gov

Theoretical calculations have confirmed that despite the C-Br bond having a lower bond dissociation energy than the C(4)-Cl bond, the C4 position is more reactive. mdpi.com This is due to the α-nitrogen effect and the additional activation resulting from the coordination of the palladium(0) catalyst with the lone pair of electrons on the N-3 nitrogen atom. mdpi.comnih.gov This coordination facilitates the oxidative addition step at the C4 position.

This effect is consistently observed across various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, where substitution preferentially occurs at the C4-chloro position over other halogenated sites on the quinazoline core. nih.govmdpi.comnih.gov

Other Functionalization Reactions of this compound

Beyond palladium-catalyzed cross-coupling reactions, the this compound scaffold can undergo other functionalization reactions. The activated C4 position is susceptible to nucleophilic aromatic substitution (SNAr).

Amination is a common reaction where the chlorine atom at the C4 position is displaced by an amine. nih.govbeilstein-journals.org This reaction is often a key step in the synthesis of biologically active 4-anilinoquinazolines. nih.govbeilstein-journals.org The reaction conditions for amination can vary depending on the nucleophilicity of the amine. Electron-rich amines react readily, while electron-poor amines may require harsher conditions or the use of microwave irradiation to achieve good yields. nih.govbeilstein-journals.org

Furthermore, the bromine atom at the C8 position can be utilized in other transformations. For instance, after functionalization at the C4 position, the C8-bromo group can participate in subsequent reactions, allowing for the synthesis of a wide range of disubstituted quinazolines.

The strategic application of these various reactions allows for the comprehensive derivatization of the this compound core, making it a valuable building block in medicinal chemistry and materials science.

Data Tables

Table 1: Regioselectivity in Cross-Coupling of Halogenated Quinazolines

| Substrate | Coupling Partner | Reaction Type | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2,4-dichloroquinazoline | Alkene | Heck | C4-substituted | C6-substituted | nih.gov |

| 6-Bromo-2,4-dichloroquinazoline | Organotin | Stille | C4-substituted | C6-substituted | nih.gov |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Terminal Alkyne | Sonogashira | C4-alkynylated | - | nih.govmdpi.com |

| 2-Aryl-6,8-dibromo-4-chloroquinazoline | Arylboronic Acid | Suzuki-Miyaura | C6/C8-disubstituted | - | nih.gov |

Table 2: Sequential Cross-Coupling of a 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline Analog

| Step | Reaction Type | Position Reacted | Reagents | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Amination | C4 | 3-Fluoroaniline | 4-Anilino-6-bromo-8-iodo-2-arylquinazoline | nih.gov |

| 2 | Suzuki-Miyaura | C8 | Arylboronic Acid | 4-Anilino-6-bromo-8-aryl-2-arylquinazoline | nih.gov |

| 3 | Sonogashira/Stille | C6 | Terminal Alkyne/Organotin | Unsymmetrical poly-substituted quinazoline | nih.gov |

Amidation and Esterification Reactions

The reaction of this compound with nucleophiles is a cornerstone of its derivatization. The electron-withdrawing nature of the quinazoline ring system activates the C4-chloro group, facilitating its displacement.

Amidation Reactions: In the context of quinazoline chemistry, amidation typically refers to the nucleophilic substitution reaction with an amine (amination) to form a C-N bond at the C4 position. This process is one of the most frequently employed methods for functionalizing the 4-chloroquinazoline (B184009) core. nih.gov The reaction generally proceeds by treating the this compound with a primary or secondary amine. These reactions can be conducted under various conditions, often in a polar solvent and sometimes with the aid of a base or acid catalyst. acs.org

Research has shown that microwave-assisted N-arylation of 4-chloroquinazolines with various substituted anilines can efficiently produce 4-anilinoquinazoline (B1210976) derivatives in good yields. nih.gov For instance, the reaction of a 4-chloroquinazoline with anilines in a mixture of THF and water under microwave irradiation provides the desired products rapidly. nih.gov While specific examples starting directly from this compound are part of broader synthetic schemes, the general reactivity pattern is well-established for analogous 4-chloroquinazolines. nih.govacs.org The reaction of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with amines is a key initial step in one-pot, multi-step syntheses to create complex, unsymmetrical poly-substituted quinazolines. researchgate.net

Esterification Reactions: Esterification, or more accurately, etherification, at the C4 position involves the reaction of this compound with an oxygen-based nucleophile, such as an alcohol or phenol. This reaction is less common than amination but follows the same nucleophilic aromatic substitution mechanism. The process typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide or phenoxide nucleophile to displace the chloride.

Table 1: Examples of Amidation (Amination) Reactions on the 4-Chloroquinazoline Core Note: This table presents generalized reactions for the 4-chloroquinazoline scaffold, which are applicable to the 8-bromo derivative.

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 4-Chloroquinazoline | Primary/Secondary Amine | Polar solvent (e.g., DMF, EtOH), Base or Acid catalyst, Heat/Microwave | 4-Aminoquinazoline |

| 4-Chloroquinazoline | Aniline | THF/H₂O, Microwave | 4-Anilinoquinazoline |

| 4-Chloroquinazoline | Alcohol/Phenol | Strong base (e.g., NaH), Aprotic solvent | 4-Alkoxy/Aryloxyquinazoline |

Cyclodehydration Reactions

Cyclodehydration reactions involving derivatives of this compound are a powerful method for constructing fused heterocyclic systems. This two-step sequence typically begins with a nucleophilic substitution at the C4 position, followed by an intramolecular cyclization that eliminates a molecule of water.

A notable example is the synthesis of novel imidazo[1,2-c]quinazolines. nih.gov This process starts with the amination of a 4-chloroquinazoline derivative with 2-aminoethanol. The resulting intermediate, a 2-((quinazolin-4-yl)amino)ethanol, possesses both a secondary amine and a primary alcohol. Subsequent treatment with a dehydrating agent, such as a strong acid, promotes an intramolecular cyclization. nih.gov The alcohol's oxygen atom attacks the C2 position of the quinazoline ring, or a related electrophilic center, leading to the formation of a new five-membered imidazole (B134444) ring fused to the quinazoline core. nih.gov Thionyl chloride or phosphoryl chloride are also commonly used as reagents to facilitate this type of cyclodehydration. nih.gov This synthetic strategy provides access to complex scaffolds like the 2,3-dihydro-2H-imidazo[1,2-c]quinazolines. nih.gov

Another documented cyclodehydration pathway involves the formation of sydnones from N-aryl glycine (B1666218) precursors, which can be derived from halo-aromatic compounds. rsc.org While not starting directly from the quinazoline, this illustrates a broader synthetic principle where a cyclodehydration step is key to forming a new heterocyclic ring. rsc.org

Table 2: Example of a Cyclodehydration Reaction Sequence

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Dehydrating Agent) | Final Product |

|---|---|---|---|---|

| 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | 2-Aminoethanol | 2-((2-Aryl-6-bromo-8-iodoquinazolin-4-yl)amino)ethanol | Acid (e.g., H₂SO₄) | 5-Aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazoline |

Pharmacological Investigations and Biological Activity Profiling of 8 Bromo 4 Chloroquinazoline Derivatives

Evaluation of Anticancer Potential

The quest for novel and effective anticancer agents has led to the extensive exploration of quinazoline (B50416) derivatives. The 8-Bromo-4-chloroquinazoline scaffold, in particular, has served as a crucial starting point for the synthesis of compounds with significant antiproliferative properties.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxic effects against various human cancer cell lines. Derivatives of this compound have been the subject of numerous in vitro cytotoxicity studies, demonstrating a range of potencies against cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Research has shown that the substitution pattern on the quinazoline ring plays a critical role in determining the cytotoxic activity. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated for their antiproliferative activity. The results indicated that the nature of the substituent at the 4-position significantly influences the cytotoxicity.

In one study, a series of morpholine (B109124) substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against A549 and MCF-7 cancer cell lines. nih.gov Several of these compounds displayed significant cytotoxic activity, with IC50 values in the low micromolar range. For example, compound AK-3 showed an IC50 value of 6.44 ± 0.29 μM against MCF-7 cells, while compound AK-10 exhibited an IC50 of 8.55 ± 0.67 μM against A549 cells and 3.15 ± 0.23 μM against MCF-7 cells. nih.gov Another study on 6-bromo quinazoline-4(3H)-one derivatives revealed that compound 8a was the most potent against MCF-7 and SW480 cell lines, with IC50 values of 15.85 ± 3.32 μM and 17.85 ± 0.92 μM, respectively. nih.gov This compound demonstrated greater potency against the MCF-7 cell line than the standard drug Erlotinib. nih.gov

Table 1: In Vitro Cytotoxicity of Bromo-Substituted Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| AK-3 | MCF-7 | 6.44 ± 0.29 |

| AK-10 | A549 | 8.55 ± 0.67 |

| AK-10 | MCF-7 | 3.15 ± 0.23 |

| 8a | MCF-7 | 15.85 ± 3.32 |

| 8a | SW480 | 17.85 ± 0.92 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These findings underscore the potential of this compound derivatives as a source of potent cytotoxic agents against a variety of human cancers.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, PI3K, PDGFR-β, VEGFR-2)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinazoline derivatives have been extensively investigated as inhibitors of various RTKs.

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov Several 4-anilinoquinazoline (B1210976) derivatives have demonstrated potent EGFR inhibitory activity. The presence of a halogen, such as bromine, on the quinazoline ring can enhance the binding affinity to the EGFR active site. nih.gov For instance, a series of novel 4-anilinoquinazoline-acylamino derivatives were designed as dual EGFR and VEGFR-2 inhibitors. Compounds 15a and 15b from this series exhibited potent inhibitory activity against EGFR, with IC50 values of 0.13 μM and 0.15 μM, respectively. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. nih.gov Quinazoline derivatives have been identified as promising PI3K inhibitors. nih.govmdpi.com A series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were designed and tested for their kinase inhibitory activities, with one compound showing significant activity for PI3Kα inhibition. nih.gov

Platelet-Derived Growth Factor Receptor-β (PDGFR-β): PDGFR-β is another important RTK implicated in tumor angiogenesis and growth. Tricyclic quinazoline derivatives have been studied for their ability to inhibit β-PDGFR, with one compound, 2-oxoimidazo[4,5-e]quinazoline, showing strong inhibitory activity with an IC50 value of 0.10 µM. ekb.eg

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. rsc.orgsemanticscholar.org Dual inhibition of EGFR and VEGFR-2 is a promising anticancer strategy. nih.gov The aforementioned 4-anilinoquinazoline-acylamino derivatives also showed potent inhibition of VEGFR-2, with compounds 15a and 15e displaying IC50 values of 0.56 μM and 0.87 μM, respectively. nih.gov

Table 2: Inhibition of Receptor Tyrosine Kinases by Bromo-Substituted Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (µM) |

|---|---|---|

| 15a | EGFR | 0.13 |

| 15b | EGFR | 0.15 |

| 15a | VEGFR-2 | 0.56 |

| 15e | VEGFR-2 | 0.87 |

| 2-oxoimidazo[4,5-e]quinazoline | PDGFR-β | 0.10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Effects on Apoptosis Induction and Cell Cycle Progression

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms by which anticancer drugs exert their effects. Quinazoline derivatives have been shown to modulate these cellular processes.

The novel quinazoline derivative, 04NB-03, was found to induce both cell cycle arrest at the G2/M phase and apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov Mechanistically, this was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov Similarly, a study on morpholine-substituted quinazoline derivatives, AK-3 and AK-10, found that they inhibit cell proliferation in the G1 phase of the cell cycle, with the primary cause of cell death being apoptosis. nih.gov

Another study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative demonstrated that it arrested the cell cycle of MCF-7 cells at the G1 phase and induced apoptosis. mdpi.com These findings highlight the ability of bromo-substituted quinazoline derivatives to interfere with fundamental cellular processes in cancer cells, leading to their demise.

Assessment of Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action.

Antibacterial Efficacy Studies

Several studies have demonstrated the antibacterial activity of bromo-substituted quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. In one study, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and screened for their antibacterial activity. nih.gov One of the most potent compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa, exhibited significant activity against Escherichia coli, Salmonella typhimurium, and Listeria monocytogenes with minimum inhibitory concentrations (MICs) of 1.56 µg/mL, 3.125 µg/mL, and 1.56 µg/mL, respectively. nih.gov

Another study on new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold showed significant antibacterial activity, particularly against E. coli. researchgate.net

Table 3: Antibacterial Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative (Compound VIIa)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Negative | 1.56 |

| Salmonella typhimurium | Negative | 3.125 |

| Listeria monocytogenes | Positive | 1.56 |

| Staphylococcus aureus | Positive | 25 |

| Pseudomonas aeruginosa | Negative | 25 |

| Bacillus cereus | Positive | 25 |

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the bacteria.

Antifungal Efficacy Studies, including Mechanism of Action

The antifungal potential of bromo-substituted quinazolinone derivatives has also been explored. The same study that investigated the antibacterial activity of 6,8-dibromo-4(3H)quinazolinone derivatives also assessed their antifungal efficacy. nih.gov Compound 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc was found to be a potent antifungal agent, with MIC values of 0.78 µg/mL against Candida albicans and 0.097 µg/mL against Aspergillus flavus. nih.gov

A study on 6-bromo-4-ethoxyethylthio quinazoline demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The mechanism of action against Gibberella zeae was investigated, revealing that the compound led to a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net This suggests that the antifungal action may involve the disruption of the fungal cell wall and metabolism.

Table 4: Antifungal Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative (Compound VIIc)

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.78 |

| Aspergillus flavus | 0.097 |

MIC values represent the minimum concentration of the compound required to inhibit the visible growth of the fungi.

Exploration of Anti-Inflammatory Activities

The quinazoline nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Research into bromo-substituted quinazolinone derivatives has identified promising candidates with significant activity. A study focused on a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated notable anti-inflammatory properties in animal models. ptfarm.plnih.govresearchgate.net

The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema model in rats. Administration of these compounds significantly inhibited the edema response. For instance, one of the most potent compounds in the series, designated VIg, showed a 23.8% inhibition of paw edema after one hour of treatment. ptfarm.pl This activity is noteworthy when compared to the standard anti-inflammatory drug, indomethacin, which produced a 35.8% inhibition under the same conditions. ptfarm.pl The findings suggest that the dibromo-quinazolinone scaffold is a promising template for developing new anti-inflammatory drugs. ptfarm.plnih.gov

Table 1: Anti-Inflammatory Activity of 6,8-Dibromo-4(3H)-quinazolinone Derivatives

| Compound | Dose | Time (hours) | % Inhibition of Paw Edema |

|---|---|---|---|

| Compound IVf | 10 mg/100g | 1 | 19.9% |

| Compound Va | 10 mg/100g | 1 | 16.1% |

| Compound Vb | 10 mg/100g | 1 | 9.2% |

| Compound Vd | 10 mg/100g | 1 | 12.6% |

| Compound VIg | 10 mg/100g | 1 | 23.8% |

| Compound VIIIc | 10 mg/100g | 1 | 0.4% |

| Indomethacin (Standard) | 10 mg/100g | 1 | 35.8% |

Data sourced from studies on carrageenan-induced paw edema in rats. ptfarm.pl

Investigation of Antiviral Potential

The quinazoline scaffold has been explored for its potential against various viral pathogens. researchgate.netnih.govnih.gov However, specific research focusing on the antiviral activities of this compound derivatives is not extensively documented in the available literature. While various quinazoline analogues have shown promise against viruses such as H5N1 influenza, hepatitis B, varicella zoster virus, and human cytomegalovirus, data directly implicating the 8-bromo substitution pattern in enhancing antiviral efficacy is limited. nih.gov Further investigation is required to fully elucidate the potential of this specific class of compounds as antiviral agents.

Evaluation of Other Pharmacological Activities

Beyond anti-inflammatory and potential antiviral effects, derivatives of the bromo-quinazoline core have been investigated for a range of other pharmacological activities.

Analgesic Activity: Several quinazoline derivatives have been reported to possess significant analgesic properties. jneonatalsurg.com In the same study that highlighted their anti-inflammatory effects, 6,8-dibromo-4(3H)-quinazolinone derivatives were evaluated for analgesic activity using the writhing test in mice. This test measures a compound's ability to reduce pain-induced abdominal constrictions. The results indicated a central analgesic effect for several of the tested compounds. ptfarm.pl For example, compounds IVf, Va, VIg, and VIIIc demonstrated a significant delay in the pain response, with percent changes in reaction time comparable to the standard drug, indomethacin. ptfarm.pl

Table 2: Analgesic Activity of 6,8-Dibromo-4(3H)-quinazolinone Derivatives (Writhing Test)

| Compound | Time (hours) | % Change in Reaction Time |

|---|---|---|

| Compound IVf | 1 | 20.8% |

| 2 | 33.7% | |

| Compound Va | 1 | 34.1% |

| 2 | 48.4% | |

| Compound VIg | 1 | 30.3% |

| 2 | 34.8% | |

| Compound VIIIc | 1 | 27.3% |

| 2 | 32.0% | |

| Indomethacin (Standard) | 1 | 22.5% |

| 2 | 32.4% |

Data reflects the percentage change in reaction time in the writhing test in mice. ptfarm.pl

Anticonvulsant Activity: The quinazoline ring is a key structural feature in several compounds with sedative-hypnotic and anticonvulsant activities. nih.govnih.govmdpi.com Structure-activity relationship studies have suggested that the presence of a halogen, such as bromine or chlorine, at the 6- or 8-position of the quinazoline nucleus can improve antiepileptic activity. nih.govscispace.com While many quinazoline derivatives have been tested for their ability to protect against seizures induced by maximal electroshock (MES) or pentylenetetrazole (scPTZ), specific data on this compound derivatives remains an area for further research. nih.govmdpi.com

Anti-diabetic Activity: Several bromo-substituted quinazolinone derivatives have emerged as potent agents for managing diabetes. These compounds primarily exert their effects by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase. Inhibition of this enzyme delays glucose absorption and helps control postprandial hyperglycemia. For instance, 2-(4-bromophenyl)-quinazolin-4(3H)-one was identified as a potent inhibitor of α-glucosidase with an IC50 value of 15.6 ± 0.2 μM. ekb.eg Other derivatives, such as those incorporating a bromobenzyl moiety, have shown even greater inhibitory effects against α-glucosidase, with IC50 values as low as 7.34 ± 0.37 µM. ekb.eg

Table 3: α-Glucosidase Inhibitory Activity of Bromo-Substituted Quinazolinone Derivatives

| Compound | IC50 Value (μM) |

|---|---|

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 ± 0.2 |

| N'-(2-(2-(4-bromobenzyl)-4-oxoquinazolin-3(4H)-yl)acetyl)-2-oxo-2H-chromene-3-carbohydrazide | 7.34 ± 0.37 |

| Acarbose (Standard) | 750.0 |

IC50 represents the concentration required for 50% inhibition of the α-glucosidase enzyme. ekb.eg

Anti-malarial Activity: The quinazoline and quinazolinone scaffolds are considered promising templates in the search for new anti-malarial drugs, particularly due to the rise of resistance to existing therapies. scialert.netacs.orgdoi.org The natural product febrifugine, which contains a quinazolinone moiety, and its synthetic analogues have demonstrated excellent activity against malaria parasites. scialert.net While the broader class of quinazolinones is being actively investigated, specific studies detailing the anti-malarial efficacy of this compound derivatives are not yet prominent.

Anti-hypertensive Activity: Quinazoline derivatives are well-established in the treatment of hypertension. Several clinically used antihypertensive drugs, such as Prazosin, Doxazosin, and Bunazosin, are based on the quinazoline structure. nih.govjapsonline.combenthamdirect.com These drugs often act as α1-adrenergic receptor blockers. japsonline.com Numerous studies have synthesized and screened novel quinazolin-4(3H)-one derivatives, with some compounds showing hypotensive effects and better activity than the reference drug Prazosin. benthamdirect.comnih.gov Although the general class of quinazolines is highly potent, specific research focusing on the anti-hypertensive properties of derivatives with an 8-bromo substitution is an area that warrants further exploration.

Structure Activity Relationship Sar Studies of 8 Bromo 4 Chloroquinazoline Derivatives

Impact of Halogen Substituents (Bromine at C-8, Chlorine at C-4) on Biological Activity

Halogens are versatile tools in medicinal chemistry, and their inclusion in the quinazoline (B50416) scaffold is a strategic design choice. The bromine atom at the C-8 position and the chlorine atom at the C-4 position significantly influence the molecule's physicochemical properties and its interaction with biological targets.

The bromine atom at C-8 is particularly noteworthy. Being a large, lipophilic, and polarizable atom, it can enhance binding affinity through several mechanisms. Its lipophilicity can improve the compound's ability to cross cell membranes and access hydrophobic pockets within a target protein. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base, such as an oxygen or nitrogen atom from an amino acid residue in a protein's active site. Recent studies on quinazolin-4-one inhibitors of tankyrases, a class of enzymes involved in cellular signaling, have demonstrated the importance of the C-8 position. researchgate.net Research shows that introducing larger substituents at C-8 can lead to new, favorable interactions with the target enzyme, thereby improving both the affinity and selectivity of the compound. researchgate.net

Role of Substituents at C-2, C-3, and C-4 Positions in Modulating Pharmacological Effects

Building upon the 8-bromo-4-chloroquinazoline core, modifications at the C-2, C-3, and C-4 positions are critical for fine-tuning pharmacological activity. SAR studies have shown that the nature, size, and electronic properties of these substituents dictate the molecule's potency and selectivity.

The interplay between substituents at these positions is crucial. For example, in a series of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at C-4 was found to be beneficial for antimicrobial activity, while an iodo-group at C-6 was detrimental. nih.gov This highlights the sensitive and position-dependent nature of substituent effects on the quinazoline scaffold.

The following table illustrates how modifications at the C-8 position of a related quinazolin-4-one scaffold can significantly impact inhibitory activity against the enzyme Tankyrase 2 (TNKS2).

| Compound | C-8 Substituent | TNKS2 IC₅₀ (nM) |

| 40 | Diol | 14 |

| 49 | Nitro | 65 |

| Data sourced from studies on quinazolin-4-one based tankyrase inhibitors. researchgate.net |

Correlation between Lipophilicity and Biological Target Interaction

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov It determines how well a compound can pass through lipid-rich biological membranes to reach its target. nih.gov For this compound derivatives, lipophilicity is heavily influenced by the presence of the bromine atom and any additional substituents.

The bromine atom at C-8 inherently increases the molecule's lipophilicity. This can be advantageous for cell penetration but must be carefully balanced. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. SAR studies often aim to optimize lipophilicity within a specific range to achieve a desirable balance between target potency and pharmacokinetic properties.

Ligand Design Principles Guided by SAR Analysis

The collective findings from SAR studies provide a set of guiding principles for the rational design of new, more effective this compound derivatives. This ligand-based drug design approach uses the knowledge of how structural changes affect biological activity to build better molecules. nih.gov

Key design principles derived from SAR analysis include:

Exploiting the C-8 Position: The C-8 position is not merely a placeholder but an active site for improving potency. SAR studies suggest that targeting interactions via substituents at C-8, potentially through halogen bonding or occupation of specific hydrophobic pockets, is a viable strategy for enhancing affinity. researchgate.net

Strategic C-4 Diversification: The C-4 position is the primary site for introducing a wide array of substituents to probe the binding site. The choice of amine-based substituents is critical and should be guided by the target's topology, aiming to maximize hydrogen bonding and hydrophobic interactions.

Fine-Tuning at the C-2 Position: Substituents at C-2 can be used to optimize selectivity and potency by accessing adjacent binding regions. researchgate.net

Optimizing Physicochemical Properties: Lipophilicity and other properties must be co-optimized alongside potency. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can establish a mathematical correlation between the 3D structural features of a molecule and its biological activity, guiding the design of compounds with improved potency and drug-likeness. nih.govmdpi.com

By integrating these principles, researchers can move beyond random screening and rationally design novel ligands. For example, a QSAR model might reveal that a bulky, electron-donating group is favored at the C-4 position, while a compact, hydrogen-bond donor is preferred at C-2. This information allows for the focused synthesis of compounds with a higher likelihood of success, accelerating the drug discovery process. nih.gov

Computational Chemistry and Mechanistic Insights for 8 Bromo 4 Chloroquinazoline

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor. The quinazoline (B50416) scaffold is a core feature of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors, making the ATP binding site of EGFR a relevant target for in silico studies of 8-Bromo-4-chloroquinazoline. nih.gov

Prediction of Protein-Ligand Binding Modes (e.g., ATP binding site of EGFR)

While specific docking studies for this compound are not extensively published, predictions of its binding mode can be reliably inferred from computational analyses of structurally similar quinazoline-based EGFR inhibitors. nih.gov These studies consistently show that the quinazoline core orients itself within the ATP-binding pocket of the EGFR kinase domain. nih.gov

The primary binding mode involves the quinazoline ring system acting as a scaffold that fits into the hydrophobic pocket of the active site. nih.gov The nitrogen atom at position 1 (N1) of the quinazoline ring is predicted to be crucial for anchoring the molecule by forming a key hydrogen bond with the backbone NH of a methionine residue, specifically Met793 (or Met769 in some numbering schemes), in the hinge region of the kinase. nih.govjapsonline.comtci-thaijo.org This interaction is a hallmark of many active quinazoline inhibitors. nih.gov The 4-chloro substituent is positioned to interact with a hydrophobic region of the pocket, while the 8-bromo substituent would be oriented towards another part of the binding site, potentially influencing specificity and affinity. frontiersin.org

Analysis of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the predicted this compound-EGFR complex is governed by a combination of specific molecular interactions.

Hydrogen Bonding: The most critical interaction is the predicted hydrogen bond between the N1 of the quinazoline nucleus and the backbone amide proton of Met793. nih.govjapsonline.com Some analogs also show the N3 atom forming water-mediated hydrogen bonds with threonine residues, such as Thr766 and Thr830, which further stabilizes the complex. nih.gov

Halogen Bonding: Depending on the precise orientation, the chlorine at position 4 and the bromine at position 8 could potentially form halogen bonds with nearby electron-rich atoms (like backbone carbonyl oxygens) in the active site, further contributing to binding affinity. nih.gov Docking studies of similar compounds have shown that halogen substituents can interact with residues like Thr790 and Leu788. japsonline.com

| Interaction Type | Key Residues/Moieties Involved | Significance |

|---|---|---|

| Hydrogen Bonding | Quinazoline N1 with Met793 (backbone NH) | Primary anchoring interaction for kinase inhibition. nih.govjapsonline.com |

| Hydrophobic Interactions | Quinazoline core, Chloro and Bromo groups with Leu718, Val726, Ala743, Leu844 | Stabilizes the ligand in the ATP binding pocket. nih.gov |

| Halogen Bonding | C4-Cl and C8-Br with backbone carbonyls (e.g., Thr790) | Potential for additional affinity and specificity. japsonline.comnih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity. nih.gov

Evaluation of Electronic Properties and Reactivity Sites

DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For the parent 4-chloroquinazoline (B184009), the HOMO-LUMO gap has been calculated, providing a baseline for understanding the effects of substitution. The introduction of a bromine atom at the 8-position is expected to modulate these energy levels. DFT analysis of similar 6-bromo-quinazoline derivatives has shown that halogen substitution influences the electronic properties and thermodynamic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps generated via DFT can visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and areas near the halogens may exhibit positive potential. researchgate.net

| DFT-Derived Property | Information Provided | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized primarily on the fused benzene (B151609) ring system. |

| LUMO Energy | Electron-accepting ability | Localized mainly on the pyrimidine (B1678525) ring of the quinazoline core. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability. nih.gov | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites. researchgate.net | Negative potential around N1 and N3; positive potential around C-H bonds. |

Analysis of Bond Dissociation Energies and Reaction Pathways

DFT is a reliable method for calculating bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, the BDEs of the C4-Cl and C8-Br bonds are of particular interest as they predict the regioselectivity of reactions like palladium-catalyzed cross-coupling. nih.gov

Generally, C-Br bonds are weaker than C-Cl bonds and would be expected to react preferentially. However, computational studies on a related compound, 6-bromo-2,4-dichloroquinazoline (B10380), have shown that reactivity is not solely dictated by BDE. nih.gov In some cases, the reaction favors cleavage of the stronger C-Cl bond at the 4-position. This is attributed to the electronic effects of the quinazoline ring, where the LUMO is more localized on the pyrimidine part, making the C4 position more susceptible to oxidative addition by a palladium catalyst. This interplay between BDE and Frontier Molecular Orbital (FMO) interactions determines the ultimate reaction pathway. nih.gov For this compound, it is therefore plausible that the C4-Cl bond could be more reactive than the C8-Br bond in certain transition metal-catalyzed reactions, despite its higher BDE. nih.gov

Investigation of Photophysical Properties and Their Response to Environmental Changes

DFT and its time-dependent extension (TD-DFT) are used to predict the photophysical properties of molecules, such as their UV-Vis absorption and emission spectra. nih.gov For quinazoline derivatives, these properties are often governed by intramolecular charge transfer (ICT) from electron-donating parts of the molecule to electron-accepting parts. researchgate.net The fused benzene ring can act as a donor, while the pyrimidine ring acts as an acceptor.

Studies on other poly-substituted quinazolines have demonstrated that the nature and position of substituents significantly influence the absorption and emission wavelengths. nih.govresearchgate.net The electronic absorption spectra of halogenated quinazolines typically show multiple bands corresponding to π→π* transitions of the conjugated system and n→π* transitions of the pyrimidine ring. nih.gov

Furthermore, TD-DFT calculations can model how these properties change in response to the environment, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the excited state differently than the ground state, leading to shifts in the emission wavelength. rsc.org For this compound, it is expected that increasing solvent polarity would lead to a red-shift (a shift to longer wavelengths) in its fluorescence spectrum, which is characteristic of molecules with significant ICT character. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the time and resources required for experimental studies. In the context of this compound and its derivatives, QSAR studies can provide valuable insights into the structural features that govern their biological effects.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been the subject of numerous QSAR investigations for various therapeutic targets, including anticancer and antimicrobial agents. nih.govscilit.com These studies offer a framework for understanding how substitutions on the quinazoline scaffold, such as the bromo and chloro groups in this compound, influence activity.

Research Findings from QSAR Studies on Related Quinazoline Derivatives

QSAR models for quinazoline derivatives typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. The models are then generated using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) to correlate these descriptors with biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or other measures of potency. researchgate.net

Several QSAR studies on halogenated quinazoline derivatives have highlighted the significance of halogen substitutions in modulating biological activity. For instance, studies on the cytotoxic activity of quinazoline analogues against cancer cell lines have indicated that the presence of halogen atoms, such as chlorine and fluorine, on an aromatic ring attached to the quinazoline core can be beneficial for activity. nih.gov The electronic and hydrophobic properties of these halogens can influence how the molecule interacts with its biological target.

In the case of this compound, the bromine atom at position 8 and the chlorine atom at position 4 are expected to significantly impact its electronic and steric properties. The bromo group is a bulky, electron-withdrawing substituent, while the chloro group is also electron-withdrawing but smaller in size. The positions of these substituents are crucial. For example, literature on quinazolinone derivatives has shown that halogen substitution at positions 6 and 8 can markedly improve antimicrobial activities. nih.gov This suggests that the 8-bromo substitution in this compound could be a key determinant of its potential biological profile.

A hypothetical QSAR model for a series of 8-substituted-4-chloroquinazolines might reveal a positive correlation between the van der Waals volume of the substituent at the 8-position and biological activity, suggesting that a larger group like bromine is favorable. Similarly, the model might indicate that a certain degree of electron-withdrawing character at this position enhances activity.

Data Tables in QSAR Modeling

In a typical QSAR study, data is presented in tables that list the compounds in the series, their experimental biological activities, and the values of the molecular descriptors used to build the model. The final QSAR equation is then presented, which can be used to predict the activity of new compounds.

Below is an illustrative example of how a data table for a hypothetical QSAR study on a series of 8-substituted-4-chloroquinazolines might be structured. Please note that the data presented here is for illustrative purposes and does not represent actual experimental or calculated values for this compound.

Table 1: Hypothetical Data for a QSAR Study of 8-Substituted-4-chloroquinazolines

| Compound | R-group at position 8 | Log(1/IC50) | Electronic Descriptor (e.g., Hammett's constant, σ) | Steric Descriptor (e.g., Molar Refractivity, MR) | Hydrophobic Descriptor (e.g., LogP) |

| 1 | H | 4.5 | 0.00 | 1.03 | 2.10 |

| 2 | F | 4.8 | 0.06 | 0.92 | 2.24 |

| 3 | Cl | 5.2 | 0.23 | 6.03 | 2.81 |

| 4 | Br | 5.5 | 0.23 | 8.88 | 3.01 |

| 5 | I | 5.3 | 0.18 | 13.94 | 3.42 |

| 6 | CH3 | 4.9 | -0.17 | 5.65 | 2.61 |

| 7 | OCH3 | 5.1 | -0.27 | 7.87 | 2.40 |

From such a dataset, a QSAR equation could be derived, for example:

Log(1/IC50) = k1(σ) + k2(MR) + k3*(LogP) + c

Where k1, k2, and k3 are the coefficients for each descriptor, and c is a constant. The statistical quality of the model would be assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate. A robust QSAR model would have high R² and Q² values, indicating good predictive ability. nih.gov

The insights gained from such QSAR models are crucial for the rational design of new, more potent derivatives of this compound for specific biological applications. By understanding the quantitative impact of different substituents on activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

Future Perspectives and Research Directions for 8 Bromo 4 Chloroquinazoline

Development of Novel Synthetic Routes for Diverse Derivatization

The future development of therapeutics based on the 8-Bromo-4-chloroquinazoline core is heavily reliant on the creation of innovative and efficient synthetic methodologies. These methods should allow for the selective and diverse functionalization of the molecule at its key reactive sites: the 4-position (chloro group) and the 8-position (bromo group).

One of the primary strategies for derivatization at the 4-position involves the nucleophilic substitution of the chlorine atom. This has been effectively demonstrated through N-arylation reactions to produce a variety of 4-anilinoquinazolines. nih.gov Future research will likely focus on expanding the library of nucleophiles to include a wider range of amines, alcohols, thiols, and other functional groups to generate a diverse set of derivatives. Microwave-assisted synthesis has already shown promise in accelerating these reactions and improving yields, a trend that is expected to continue. nih.gov

The bromo group at the 8-position offers a valuable handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for introducing a wide array of substituents at this position. A study on the synthesis of new quinazoline (B50416) derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold has already demonstrated the feasibility of palladium-catalyzed cross-coupling reactions to introduce thiophene, pyrazole, benzothiophene, and phenyl groups at the 8-position. researchgate.net Future work will likely explore a broader scope of coupling partners to generate novel and structurally complex molecules.

Furthermore, the development of regioselective synthetic strategies will be crucial. For instance, the synthesis of 4-chloro-8-iodoquinazoline (B175156) has been reported, indicating that selective manipulation of different halogen atoms on the quinazoline ring is achievable. nih.gov Similar strategies could be developed for this compound to allow for sequential and controlled derivatization at both the 4- and 8-positions, leading to the creation of highly functionalized and diverse molecular architectures.

The table below summarizes potential synthetic transformations for the derivatization of this compound.

| Position | Reactive Group | Potential Reactions | Potential Substituents |

| 4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Anilines, Alkylamines, Alkoxides, Thiolates |

| 8 | Bromo | Suzuki Coupling | Aryl/Heteroaryl boronic acids/esters |

| 8 | Bromo | Sonogashira Coupling | Terminal alkynes |

| 8 | Bromo | Buchwald-Hartwig Amination | Primary/Secondary amines |

| 8 | Bromo | Heck Coupling | Alkenes |

| 8 | Bromo | Stille Coupling | Organostannanes |

Identification of New Biological Targets and Therapeutic Applications

Quinazoline derivatives have a well-established history of diverse pharmacological activities, and this compound serves as a promising starting point for the discovery of new therapeutic agents. mdpi.comnih.gov The primary future direction in this area is the systematic exploration of its derivatives against a wide range of biological targets to uncover novel therapeutic applications.

A significant body of research has focused on quinazolines as anticancer agents. mdpi.com Many of these compounds function as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov Future research should involve the synthesis of this compound derivatives and their screening against a broad panel of kinases to identify potent and selective inhibitors. Furthermore, other cancer-related targets such as poly(ADP-ribose)polymerase (PARP) and dihydrofolate reductase (DHFR) have also been successfully targeted by quinazoline-based molecules, suggesting that derivatives of this compound could also be effective in these areas. nih.gov

Beyond cancer, the quinazoline scaffold has shown promise in the development of antimicrobial agents. There are reports of quinazoline derivatives exhibiting antibacterial and antifungal activity. researchgate.net Systematic screening of a library of this compound derivatives against various pathogenic bacteria and fungi could lead to the identification of new lead compounds for infectious diseases.

The versatility of the quinazoline core suggests that its derivatives may interact with a wide variety of other biological targets. Therefore, unbiased, high-throughput screening of this compound-derived compound libraries against diverse biological assays could reveal unexpected therapeutic opportunities in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections.

Advanced In Vitro and In Vivo Pharmacological Evaluation

To translate the potential of this compound derivatives into clinical candidates, comprehensive and rigorous pharmacological evaluation is essential. This will involve a multi-tiered approach, starting with in vitro assays and progressing to in vivo studies.

In Vitro Evaluation:

Initial in vitro studies will focus on determining the biological activity and selectivity of newly synthesized derivatives. For example, in the context of cancer, this would involve cytotoxicity assays against a panel of cancer cell lines to determine IC50 values. ekb.eg For derivatives designed as enzyme inhibitors, biochemical assays will be necessary to quantify their inhibitory potency (e.g., Ki or IC50 values).

The following table outlines key in vitro assays for pharmacological evaluation:

| Assay Type | Purpose | Example Parameters |

| Cytotoxicity Assays | To assess the ability of a compound to kill cancer cells. | IC50 (half maximal inhibitory concentration) |

| Enzyme Inhibition Assays | To determine the potency of a compound against a specific enzyme target. | Ki (inhibition constant), IC50 |

| Antimicrobial Assays | To evaluate the effectiveness against bacteria and fungi. | MIC (minimum inhibitory concentration) |

| Receptor Binding Assays | To measure the affinity of a compound for a specific receptor. | Kd (dissociation constant) |

| hERG Channel Assay | To assess the risk of cardiotoxicity. | IC50 |

| Ames Test | To evaluate the mutagenic potential of a compound. | Mutagenicity Index |

In Vivo Evaluation: